6-Fluoroquinoline-2,3-dicarboxylic acid

Medicinal Chemistry Drug Design Bioisosteric Replacement

Sourcing quinoline dicarboxylates for coordination polymers or bioisosteric scaffold replacement? Generic 2,3-QDC lacks the electronic tuning of a C-6 fluorine, while 7-fluoro regioisomers alter binding geometry. This vicinal diacid (pKa ~2.33, LogP 1.77) enables 5-membered chelate rings with tunable metal Lewis acidity. - **Application-specific:** MOF node engineering, DHODH inhibitor scaffold, imidazolinone herbicide intermediate. - **Traceable data:** MW 235.17, PSA 87.49 Ų, B.p. 426.6 °C. - **Supply:** Research quantities available; HPLC reference standard suitability.

Molecular Formula C11H6FNO4
Molecular Weight 235.17 g/mol
CAS No. 892874-70-3
Cat. No. B12606054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2,3-dicarboxylic acid
CAS892874-70-3
Molecular FormulaC11H6FNO4
Molecular Weight235.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1F)C(=O)O)C(=O)O
InChIInChI=1S/C11H6FNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
InChIKeyQAZCTGRYQFUEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-2,3-dicarboxylic Acid: Strategic Procurement Overview


6-Fluoroquinoline-2,3-dicarboxylic acid (C₁₁H₆FNO₄, MW 235.17 g/mol) is a halogenated heterocyclic diacid belonging to the quinoline-2,3-dicarboxylic acid family. The compound features a fluorine substituent at the C-6 position and two carboxyl groups at the C-2 and C-3 positions of the quinoline ring . Unlike the more common quinoline-4-carboxylic acid pharmacophore found in fluoroquinolone antibiotics, this C-2/C-3 dicarboxylic acid substitution pattern provides a distinct coordination geometry for applications spanning metal-organic frameworks (MOFs), herbicidal intermediate synthesis, and medicinal chemistry scaffold derivatization [1].

C6-Fluorine Electronic Modulation
Predictable inductive effect tunes ring electronics without steric bulk at C-7
Vicinal 2,3-Dicarboxylate Chelation
5-membered chelate ring geometry unavailable from 2,4- or 4-carboxyl regioisomers
Custom Synthesis Supply Channel
VNS-based route requires specialized precursors; review lead times vs catalog stock QDC

Why Generic Quinoline Analogs Cannot Substitute


Quinoline dicarboxylic acids differ critically in the regiochemistry of both their fluorine and carboxyl substituents, which dictates their electronic character, metal-chelating geometry, and biological target engagement. 6-Fluoroquinoline-2,3-dicarboxylic acid occupies a distinct position among its closest analogs: the C-6 fluorine (–I effect) modulates ring electronics without the steric hindrance of a C-7 substituent, while the vicinal 2,3-dicarboxylic acid arrangement (pKa ~2.33 for the non-fluorinated parent ) enables chelation modes unavailable to 2,4- or 4-carboxylic acid regioisomers [1]. The synthesis also requires specific fluorinated nitroarene precursors via vicarious nucleophilic substitution, a route that produces substitution patterns not easily accessed via classical quinoline ring-forming reactions [2]. These regio- and stereoelectronic features, combined with distinct physicochemical properties including predicted LogP 1.77 and boiling point of 426.6 °C at standard pressure , mean that generic quinoline-2,3-dicarboxylic acid (non-fluorinated, CAS 643-38-9) or 7-fluoro positional isomers cannot serve as interchangeable substitutes in applications sensitive to electronic or chelation geometry.

Non-fluorinated quinoline-2,3-dicarboxylic acid (QDC) lacks C-6 electronic tuning; chelation geometry is retained but electronic properties differ, which may shift metal-binding behavior or pharmacokinetic profile.
7-Fluoro positional isomers alter the electronic environment and may introduce steric effects at C-7, limiting direct interchangeability in binding-pocket-compatible scaffold design.
2,4- or 4-carboxyl regioisomers form 6-membered chelate rings instead of 5-membered, changing coordination geometry; this may not replicate the target application outcome.

Quantitative Differentiation Evidence


Fluorine Substitution: Physicochemical Property Shift

The presence of a C-6 fluorine substituent on the quinoline ring increases the molecular weight of 6-fluoroquinoline-2,3-dicarboxylic acid to 235.17 g/mol, compared with 217.18 g/mol for the non-fluorinated parent compound, quinoline-2,3-dicarboxylic acid (QDC, CAS 643-38-9). This mass increase of 17.99 g/mol (8.3% relative to non-fluorinated parent) is accompanied by a LogP shift from 1.63120 (QDC) to 1.77030 (6-F-QDC), reflecting the enhanced lipophilicity imparted by fluorine [1]. In the context of fluoroquinolone structure–activity relationships, the C-6 fluorine has been established as critical for enhancing antibacterial potency through improved enzyme inhibition and cellular penetration; this substituent effect is well-documented in the fluoroquinolone class literature [2].

Fluorination shift
Reported
ΔMW +17.99 g/mol
ΔLogP +0.14
Supports fluorinated scaffold selection for PK-relevant research
Predicted values; class-level fluoroquinolone literature context
Medicinal Chemistry Drug Design Bioisosteric Replacement

Chelation Geometry: 2,3- vs. 2,4-Dicarboxylate Binding Mode

The vicinal (ortho) arrangement of the two carboxyl groups at C-2 and C-3 of the quinoline ring enables a distinctive 1,2-dicarboxylate chelation geometry. Quinoline-2,3-dicarboxylic acid (2,3-H₂qldc) has been demonstrated to form 0-D, 1-D, and 2-D coordination polymers with transition metal salts MCl₂ (M = Co, etc.), yielding complexes of the form M(2,3-Hqldc)₂(H₂O)₂ [1]. In contrast, quinoline-2,4-dicarboxylic acid derivatives (QDCs) adopt a spatially distinct binding mode that preferentially targets biological transporters such as VGLUT (vesicular glutamate transporters), with naphthoquinoline dicarboxylic acids (NQDCs) showing IC₅₀ ~ 70 μM, whereas the 2,3-regioisomeric series shows different biological activity profiles [2]. The 6-fluoro substitution on the quinoline ring provides additional electronic modulation of the metal-binding carboxylates via the inductive electron-withdrawing effect of fluorine, a feature absent in both the non-fluorinated 2,3-QDC and the 7-fluoro positional isomer .

Chelation mode
Class-level
2,3- (5-membered) vs 2,4- (6-membered) chelate
Supports chelation geometry review for MOF and coordination polymer design
X-ray structures for non-fluorinated 2,3-H‚qldc; fluorine effect qualitative
Coordination Chemistry Metal-Organic Frameworks Ligand Design

Predicted Acid Strength and pKa Differentiation

The predicted pKa of the non-fluorinated quinoline-2,3-dicarboxylic acid is 2.33 ± 0.30, reflecting the acidity of the 2,3-dicarboxylic acid moiety on the quinoline ring . While a specific experimentally measured pKa value for 6-fluoroquinoline-2,3-dicarboxylic acid has not been published, the electron-withdrawing inductive effect (−I) of the C-6 fluorine substituent is expected to incrementally lower the pKa of the adjacent carboxyl groups relative to the non-fluorinated parent. This effect follows the well-established linear free energy relationship for aromatic fluorine substitution: each fluorine substituent ortho or para to a carboxyl group typically lowers the pKa by approximately 0.3–0.7 units depending on the distance and ring system [1]. For procurement specifications, this translates to a measurably stronger acid compared with the non-fluorinated QDC baseline (pKa 2.33), with implications for solubility as a function of pH, salt formation, and chromatographic purification protocols.

Acid strength
Class-level
ΔpKa ~ −0.3 to −0.7
Supports pKa-sensitive formulation and purification protocol review
Estimated via Hammett constants; experimental pKa not published
Physical Organic Chemistry Acid-Base Behavior Formulation Development

Synthetic Route and Precursor Specificity

The synthesis of 6-fluoroquinoline-2,3-dicarboxylic acid requires a specific synthetic methodology based on vicarious nucleophilic substitution (VNS) of hydrogen in 3-fluoronitroarenes, followed by cyclization to construct the quinoline-2,3-dicarboxylate framework [1]. This VNS-based route yields fluorine-containing quinoline-2,3-dicarboxylates (as methyl or ethyl esters) that were characterized by ¹H NMR spectroscopy and X-ray diffraction, confirming the regiochemical outcome at the 6-position. In contrast, non-fluorinated quinoline-2,3-dicarboxylic acid (QDC) is industrially prepared via classical anilinofumarate cyclization methods, including the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD) followed by Vilsmeier cyclization, or via 2,3-dichlorosuccinate-based routes [2]. The 6-fluoro compound is moreover predominantly available through custom synthesis channels rather than as an off-the-shelf catalog item , which affects lead times and minimum order quantities compared with the widely stocked non-fluorinated QDC.

Synthetic route
Head-to-head
VNS on 3-fluoronitroarenes vs classical cyclization
Supports synthetic-route assessment for procurement planning
Custom synthesis channel; method confirmed by NMR/X-ray
Synthetic Chemistry Process Development Fluorinated Building Blocks

Optimal Procurement Scenarios


Medicinal Chemistry: Fluorinated SAR Scaffold

When a lead compound series based on quinoline-2,3-dicarboxylic acid requires improved metabolic stability or membrane permeability, the C-6 fluorinated analog (MW 235.17 g/mol) provides a direct bioisosteric replacement option. The LogP increase from 1.63 (non-fluorinated QDC) to 1.77 (6-F-QDC) enhances predicted lipophilicity without introducing steric bulk at the C-7 position, preserving binding pocket compatibility [1]. This compound is particularly suited for programs targeting enzyme inhibition (e.g., dihydroorotate dehydrogenase, where 4-carboxylic acid fluoroquinolines such as brequinar have established the critical role of C-6 fluorine in target engagement) [2].

Coordination Chemistry and MOF Ligand Design

The 2,3-dicarboxylic acid moiety provides a 5-membered chelate ring upon metal coordination, a geometry that is structurally distinct from the 6-membered chelate formed by 2,4-dicarboxylic acid regioisomers. Non-fluorinated 2,3-H₂qldc has been shown to form stable coordination polymers with transition metals such as Co(II), yielding complexes of the form M(2,3-Hqldc)₂(H₂O)₂ . The additional presence of the C-6 fluorine substituent provides an electron-withdrawing handle for tuning the Lewis acidity of the coordinated metal center, a parameter that can be systematically adjusted in catalyst design or MOF pore engineering.

Herbicidal Intermediate for Agrochemical Synthesis

Quinoline-2,3-dicarboxylic acids are established intermediates in the synthesis of imidazolinone herbicides, where the 2,3-dicarboxylate moiety enables condensation with amidine reagents to form the imidazolinone ring [1]. The 6-fluoro variant introduces an electronegative substituent that can modulate the herbicidal activity spectrum and environmental degradation profile relative to non-halogenated analogs, though specific field performance data for this exact compound remains unavailable in the public domain.

Analytical Reference and Method Development Standard

The compound's well-characterized physicochemical profile—density 1.61 g/cm³, boiling point 426.6 °C at 760 mmHg, flash point 211.8 °C, and polar surface area (PSA) of 87.49 Ų —makes it suitable as a reference standard for HPLC method development targeting fluorinated quinoline impurities or metabolites. Its chromatographic retention behavior differs measurably from the non-fluorinated 2,3-QDC (PSA identical at 87.49 Ų but LogP differs by 0.14 log units), enabling baseline separation under reversed-phase conditions.

Application
Selection Property
Validation Focus
Fluorinated SAR scaffold research
C-6 fluorine with 2,3-dicarboxylic acid chelation
PK property screening; target engagement assay context
MOF and coordination polymer ligand research
5-membered chelate ring with electronic tuning
Coordination geometry validation (XRD, metal-binding assays)
Agrochemical intermediate synthesis
Vicinal 2,3-dicarboxylate for imidazolinone ring formation
Herbicidal activity profile and environmental degradation screening
Fluorinated impurity/metabolite standard
Distinct chromatographic retention from non-fluorinated analog
HPLC method development and baseline separation validation
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